molecular formula C14H13ClN2O2 B091829 4-Chloro-N-(4-methoxyphenyl)benzohydrazide CAS No. 16390-07-1

4-Chloro-N-(4-methoxyphenyl)benzohydrazide

Cat. No.: B091829
CAS No.: 16390-07-1
M. Wt: 276.72 g/mol
InChI Key: IJTQUXKLUPYVCA-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methoxyphenyl)benzohydrazide is an organic compound with the molecular formula C14H13ClN2O2 It is a derivative of benzohydrazide, characterized by the presence of a chloro group at the 4-position of the benzene ring and a methoxy group at the 4-position of the phenyl ring

Scientific Research Applications

4-Chloro-N-(4-methoxyphenyl)benzohydrazide has several scientific research applications:

Safety and Hazards

While specific safety and hazard information for 4-Chloro-N-(4-methoxyphenyl)benzohydrazide is not available, related compounds such as 4-Chloro-N- (4-methoxyphenyl)benzamide are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 4-Chloro-N-(4-methoxyphenyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-methoxybenzaldehyde . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

4-Chloro-N-(4-methoxyphenyl)benzohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-methoxyphenyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

4-Chloro-N-(4-methoxyphenyl)benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N'-(4-methoxyphenyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-8-6-12(7-9-13)16-17-14(18)10-2-4-11(15)5-3-10/h2-9,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTQUXKLUPYVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936885
Record name 4-Chloro-N'-(4-methoxyphenyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16390-07-1
Record name 4-Chloro-1'-(4-methoxyphenyl)benzohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016390071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-N'-(4-methoxyphenyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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